molecular formula C14H13ClFN3S B10896114 N-(3-chloro-4-fluorophenyl)-2-methyl-2-phenylhydrazinecarbothioamide

N-(3-chloro-4-fluorophenyl)-2-methyl-2-phenylhydrazinecarbothioamide

Cat. No.: B10896114
M. Wt: 309.8 g/mol
InChI Key: QTOAVYNRXDWGRO-UHFFFAOYSA-N
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Description

N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is an organic compound that belongs to the class of hydrazinecarbothioamides This compound is characterized by the presence of a hydrazinecarbothioamide group attached to a phenyl ring substituted with chlorine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of 3-chloro-4-fluoroaniline with appropriate reagents to introduce the hydrazinecarbothioamide group. One common method involves the reaction of 3-chloro-4-fluoroaniline with carbon disulfide and hydrazine hydrate under controlled conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3-CHLORO-4-FLUOROPHENYL)-2-METHYL-2-PHENYL-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. Its hydrazinecarbothioamide group is particularly noteworthy for its potential reactivity and applications in various fields .

Properties

Molecular Formula

C14H13ClFN3S

Molecular Weight

309.8 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(N-methylanilino)thiourea

InChI

InChI=1S/C14H13ClFN3S/c1-19(11-5-3-2-4-6-11)18-14(20)17-10-7-8-13(16)12(15)9-10/h2-9H,1H3,(H2,17,18,20)

InChI Key

QTOAVYNRXDWGRO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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